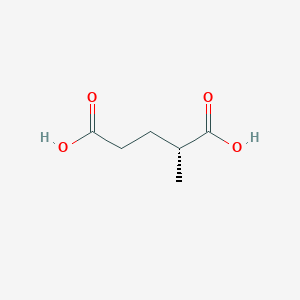
(R)-(-)-2-Methylglutaric Acid
Cat. No. B073399
M. Wt: 146.14 g/mol
InChI Key: AQYCMVICBNBXNA-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04128653
Procedure details


2-Methylglutaric acid (14.6 g.) and acetyl chloride (26 ml.) are heated in the steam bath for one hour. The mixture is concentrated to dryness in vacuo and the residue evaporated twice from toluene. The residue is dissolved in methanol (4.7 ml.), heated on the steam bath for 1 hour and concentrated to dryness. The residue is dissolved in a mixture of ether (17 ml.), dicyclohexylamine (16.7 ml.) and hexane (83 ml.). The crystalline salt is filtered, stirred and treated with boiling ethyl acetate (75 ml.). The insoluble material is filtered off, and the filtrate is concentrated to one-third volume and chilled. The crystals are filtered and dried to yield 11.3 g. of 4-methoxycarbonyl-2-methyl butanoic acid dicyclohexylamine salt, m.p. 97°-99°. The salt is converted to the free acid by treatment with Dowex 50.


Name
4-methoxycarbonyl-2-methyl butanoic acid dicyclohexylamine salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
CC(CCC(O)=O)C(O)=O.C(Cl)(=O)C.C1(NC2CCCCC2)CCCCC1.[CH3:28][O:29][C:30]([CH2:32][CH2:33][CH:34]([CH3:38])[C:35]([OH:37])=[O:36])=[O:31]>>[CH3:28][O:29][C:30]([CH2:32][CH2:33][CH:34]([CH3:38])[C:35]([OH:37])=[O:36])=[O:31] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)O)CCC(=O)O
|
|
Name
|
|
|
Quantity
|
26 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
Step Two
|
Name
|
4-methoxycarbonyl-2-methyl butanoic acid dicyclohexylamine salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)NC1CCCCC1.COC(=O)CCC(C(=O)O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture is concentrated to dryness in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue evaporated twice from toluene
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is dissolved in methanol (4.7 ml.)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated on the steam bath for 1 hour
|
|
Duration
|
1 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is dissolved in a mixture of ether (17 ml.), dicyclohexylamine (16.7 ml.) and hexane (83 ml.)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystalline salt is filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with boiling ethyl acetate (75 ml.)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The insoluble material is filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated to one-third volume
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
chilled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystals are filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 11.3 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(=O)CCC(C(=O)O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
